![molecular formula C12H17FN2 B6321351 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine CAS No. 1131001-24-5](/img/structure/B6321351.png)

1-[(4-Fluorophenyl)methyl]-2-methylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

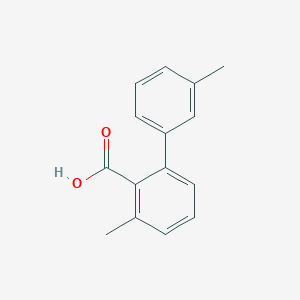

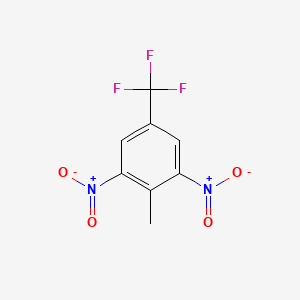

1-[(4-Fluorophenyl)methyl]-2-methylpiperazine is a chemical compound. It is formed during the synthesis of flunarizine .

Synthesis Analysis

The synthesis of piperazine derivatives, including this compound, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

This compound is a laboratory chemical. Its melting point is between 88-92 °C (lit.) . The compound has a molecular weight of 288.34 .科学的研究の応用

Chemokine Antagonists: These compounds play a crucial role in modulating immune responses. Researchers have investigated 1-Bis(4-fluorophenyl)methyl piperazine derivatives as potential chemokine antagonists, which could be useful in treating inflammatory diseases and cancer .

Anti-Plasmodial Agents: Some pyrido[1,2-a]benzimidazoles derived from this compound exhibit cytotoxic and antiplasmodial activity. These compounds could be valuable in combating malaria .

Cholinesterase Inhibitors: Certain pyrimidine derivatives synthesized from 1-Bis(4-fluorophenyl)methyl piperazine have shown promise as cholinesterase inhibitors. These compounds may have applications in treating neurodegenerative disorders like Alzheimer’s disease .

Organic Synthesis and Chemical Reactions

1-Bis(4-fluorophenyl)methyl piperazine participates in various chemical reactions, leading to diverse products. Researchers have explored its reactivity in the following contexts:

Flunarizine Metabolism: Flunarizine, a drug used for migraine prophylaxis, undergoes oxidative metabolism to produce 1-Bis(4-fluorophenyl)methyl piperazine. Understanding this metabolic pathway is essential for drug safety and efficacy .

Functional Group Transformations: Researchers have used this compound to synthesize other complex molecules, including dihydrofurans and piperazine-based structures. These reactions contribute to the development of new chemical methodologies .

Biological Studies and Pharmacology

1-Bis(4-fluorophenyl)methyl piperazine has been employed in pharmacological investigations:

Receptor Binding Studies: Researchers have explored its interactions with various receptors (e.g., serotonin receptors) to understand its potential pharmacological effects .

Neurotransmitter Modulation: Given its structural resemblance to neurotransmitters, this compound may influence neuronal signaling pathways. Further studies are needed to elucidate its exact mechanisms .

Material Science and Crystallography

The crystalline structure of 1-Bis(4-fluorophenyl)methyl piperazine has been studied:

- Monoclinic Crystal System : Its crystals exhibit a monoclinic crystal system with space group P2₁/c. Crystallographic data provide insights into its molecular arrangement and packing .

Toxicology and Safety Considerations

Safety information related to this compound includes:

- Hazard Statements : It is classified as an acute oral toxin (H301), skin sensitizer (H317), and eye damage inducer (H318). Proper precautions are necessary when handling it .

Chemical Synthesis and Availability

1-Bis(4-fluorophenyl)methyl piperazine is commercially available and can be purchased from chemical suppliers .

Sigma-Aldrich: 1-Bis(4-fluorophenyl)methyl piperazine Sigma-Aldrich: 1-(4-Fluorobenzyl)piperazine Sigma-Aldrich: Flunarizine Metabolism Study Sigma-Aldrich: 1-Bis(4-fluorophenyl)methyl piperazine Applications [Fisher Scientific: 1-B

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as crl-40,940 (also known as flmodafinil, bisfluoromodafinil, and lauflumide), act as weak dopamine reuptake inhibitors . This suggests that 1-[(4-Fluorophenyl)methyl]-2-methylpiperazine might interact with its targets in a similar manner, leading to changes in neurotransmitter levels.

Biochemical Pathways

Related compounds, such as indole derivatives, are known to affect a wide range of biochemical pathways, leading to diverse biological activities .

Result of Action

Related compounds, such as crl-40,940, are known to enhance respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension . This suggests that this compound might have similar effects.

特性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXINOPRGCUQLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Dimethyl-2-oxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B6321296.png)

![1-[(2-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321348.png)